molecular formula C11H13N3O2 B1585273 6-Nitrogramine CAS No. 6954-87-6

6-Nitrogramine

Cat. No. B1585273
CAS RN: 6954-87-6
M. Wt: 219.24 g/mol
InChI Key: PMTRDROSYRMMAD-UHFFFAOYSA-N
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Description

6-Nitrogramine is an organic compound with the molecular formula C11H13N3O2 . It is also known as a chemical compound .


Synthesis Analysis

Nitrosamines, which include 6-Nitrogramine, are usually produced by the reaction of nitrous acid and secondary amines . Other nitrosyl sources have the same effect . The nitrosation is also partially reversible . Nitrosamines can be synthesized from N-alkyl amides, hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis .


Molecular Structure Analysis

The molecular structure of 6-Nitrogramine is planar . The C2N2O core of nitrosamines is planar, as established by X-ray crystallography .


Chemical Reactions Analysis

Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .


Physical And Chemical Properties Analysis

The average mass of 6-Nitrogramine is 219.240 Da, and its mono-isotopic mass is 219.100784 Da .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

4-Nitroquinoline 1-oxide (4NQO) has been recognized for its mutagenic and carcinogenic properties, making it a positive control in genotoxicity assays. It undergoes metabolic conversion, resulting in DNA adducts that contribute to its genotoxic effects. The effectiveness and suitability of 4NQO as a positive control for genotoxicity testing vary across different cell lines and assays, highlighting its cell-type-dependent clastogenicity and the importance of evaluating its application in each specific assay context (Brüsehafer et al., 2015).

Antitumor Efficacy and Toxicity

The novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione has demonstrated significant antitumor effects in vivo against murine tumors, with notable tumor regression effects and minimal toxicity. This compound's stability and lack of significant cardiotoxicity, hepatotoxicity, or nephrotoxicity in animal models justify its potential for further drug development, showcasing the therapeutic promise of 6-nitroquinoline derivatives in cancer treatment (Mukherjee et al., 2013).

Chemical Synthesis and Derivatives

6-Nitroquinoline undergoes cyclocondensation with aromatic hydrazones, leading to the formation of various heterocycles. The reaction outcomes are significantly influenced by the electronic nature of the substituents on the hydrazones, demonstrating the chemical versatility and synthetic utility of 6-nitroquinoline in generating novel compounds (Kawakami et al., 2000).

Antibacterial Properties

8-Nitrofluoroquinolone derivatives, synthesized from 6-nitroquinoline, have shown promising antibacterial activity against both gram-positive and gram-negative strains. The antibacterial efficacy of these compounds, particularly against S. aureus, underscores the potential of 6-nitroquinoline derivatives as bases for developing new antimicrobial agents (Al-Hiari et al., 2007).

Fluorophore Development

Enzymatic conversion of 6-nitroquinoline under hypoxic conditions has been explored for the development of fluorescent probes. This approach leverages the one-electron reductases' ability to convert nitroaryl compounds into fluorescent derivatives under low oxygen conditions, offering a method for designing hypoxia-selective imaging agents (Rajapakse et al., 2013).

Safety And Hazards

Nitrosamine impurities are probable human carcinogens . They pose high safety risks to patients even at trace levels . In case of exposure, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-5-9(14(15)16)3-4-10(8)11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTRDROSYRMMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219804
Record name 6-Nitrogramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrogramine

CAS RN

6954-87-6
Record name 6-Nitrogramine
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Record name 6-Nitrogramine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67770
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Record name 6-Nitrogramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrogramine
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Synthesis routes and methods

Procedure details

A solution of dimethylamine (25 g, 0.17 mol) and formaldehyde (14.4 mL, 0.15 mol) in acetic acid (100 mL) was stirred at 0° C. for 30 min. To this solution was added 6-nitro-1H-indole (20 g, 0.12 mol). After stifling for 3 days at room temperature, the mixture was poured into 15% aq. NaOH solution (500 mL) at 0° C. The precipitate was collected via filtration and washed with water to give dimethyl-(6-nitro-1H-indol-3-ylmethyl)-amine (23 g, 87%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
RK Brown, RA Garrison - Journal of the American Chemical …, 1955 - ACS Publications
… The Mannich base, 6-nitrogramine, was obtained by slight … the 6-nitrogramine from the acidic reaction mixture to minimize undesirable side reaction. Indeed, when 6-nitrogramine was …
Number of citations: 31 pubs.acs.org
LL Melhado - The Journal of Organic Chemistry, 1981 - ACS Publications
… reaches the transition states leading to either intermediate could explain the greater tendency of 4nitrogramine methiodide (2b) to undergo elimination relative to 5- and 6-nitrogramine …
Number of citations: 15 pubs.acs.org
JB Hester Jr - The Journal of Organic Chemistry, 1964 - ACS Publications
… The precipitate, a mixture of 4nitrogramine and 6-nitrogramine, … Reprecipitation of 6-nitrogramine with ammonium hydroxide … (50.5%) of 6-nitrogramine, mp 172-175. Final purification …
Number of citations: 48 pubs.acs.org
G Settimj, MR Del Giudice, R Ferretti… - Journal of heterocyclic …, 1988 - Wiley Online Library
… Condensation of diethyl formylamino- or diethyl acetylaminomalonate with 4-, 5- or 6-nitrogramine 1 afforded the diethyl formylamino- or the diethyl acetylamino[(nitroindol)-3-ylmethyl]…
Number of citations: 25 onlinelibrary.wiley.com
LL Melhado, JL Brodsky - The Journal of Organic Chemistry, 1988 - ACS Publications
… By far the least efficient step in our original synthesis was the first one, conversion of gramine to a mixture of 4- and 6-nitrogramine by nitration, which yielded only 10-18% 4-…
Number of citations: 19 pubs.acs.org
LL Melhado, AM Jones, NJ Leonard… - Plant …, 1981 - academic.oup.com
… Separation of isomers from the resulting mixture of 4- and 6-nitrogramine (3a and 3c) by … For 5- and 6-nitrogramine (3b and 3c), but not for the 4-isomer, the ratio of nitrogramine to …
Number of citations: 41 academic.oup.com
RR King, LA Calhoun - Magnetic Resonance in Chemistry, 2009 - Wiley Online Library
N‐acetyl‐4‐nitrotryptophan methyl ester (2), N‐acetyl‐5‐nitrotryptophan methyl ester (3), N‐acetyl‐6‐nitrotryptophan methyl ester (4) and N‐acetyl‐7‐nitrotryptophan methyl ester (5) …
T Modro, DH Graham - The Journal of Organic Chemistry, 1981 - ACS Publications
… 5-, or 6-nitrogramine (lb-d) was dissolved in 1.25-mL of absolute ethanol. To this was added 0.075 mL of methyliodide. The vial was capped, and the solution was stirred at room …
Number of citations: 25 pubs.acs.org
K Fang, S Wu, G Dong, Y Wu, S Chen, J Liu… - Organic & …, 2017 - pubs.rsc.org
… Starting from commercially available 1- and 2-nitro-1H-indole 6a and 6b, they were transformed to 5- and 6-nitrogramine 7a and 7b by the Mannich reaction, which reacted with diethyl …
Number of citations: 10 pubs.rsc.org
GE Arth, GI Poos, LH Sarett - Journal of the American Chemical …, 1955 - ACS Publications
… 6-Nitrogramine methiodide reacts more readily than does 6-nitrogramine itself with aqueous potassium cyanide in a buffered solution to produce 6-nitro-3-indoleacetonitrile. Removal of …
Number of citations: 17 pubs.acs.org

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